molecular formula C25H21FO2 B14437988 6-(4-Fluorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran CAS No. 79888-95-2

6-(4-Fluorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran

Cat. No.: B14437988
CAS No.: 79888-95-2
M. Wt: 372.4 g/mol
InChI Key: XLOZSHADUVGSQK-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran is a synthetic organic compound that belongs to the class of pyran derivatives. This compound is characterized by its complex structure, which includes a pyran ring substituted with fluorophenyl, methoxy, methyl, and diphenyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran typically involves multi-step organic reactions One common method includes the condensation of appropriate starting materials under controlled conditions For instance, the reaction may begin with the formation of a pyran ring through cyclization reactions involving phenyl-substituted precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization and chromatography to isolate the desired product. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines

Scientific Research Applications

6-(4-Fluorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects includes investigations into its antiproliferative and anti-inflammatory properties.

    Industry: The compound’s chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Fluorophenyl)-2-methoxy-3-methyl-2,4-diphenyl-2H-pyran: shares similarities with other pyran derivatives, such as:

Uniqueness

The presence of the fluorophenyl group in this compound imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

CAS No.

79888-95-2

Molecular Formula

C25H21FO2

Molecular Weight

372.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-methoxy-3-methyl-2,4-diphenylpyran

InChI

InChI=1S/C25H21FO2/c1-18-23(19-9-5-3-6-10-19)17-24(20-13-15-22(26)16-14-20)28-25(18,27-2)21-11-7-4-8-12-21/h3-17H,1-2H3

InChI Key

XLOZSHADUVGSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(OC1(C2=CC=CC=C2)OC)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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